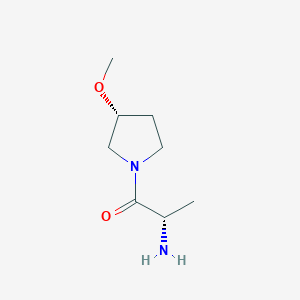

(S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC15776421

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O2 |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | (2S)-2-amino-1-[(3R)-3-methoxypyrrolidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C8H16N2O2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5,9H2,1-2H3/t6-,7+/m0/s1 |

| Standard InChI Key | QOGHHSKRNLOCBJ-NKWVEPMBSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N1CC[C@H](C1)OC)N |

| Canonical SMILES | CC(C(=O)N1CCC(C1)OC)N |

Introduction

Structural and Stereochemical Analysis

The molecular structure of (S)-2-Amino-1-((R)-3-methoxy-pyrrolidin-1-yl)-propan-1-one features two stereocenters: one at the C2 position of the amino-propanone moiety (S configuration) and another at the C3 position of the pyrrolidine ring (R configuration). The pyrrolidine ring adopts a puckered conformation, as observed in similar N-substituted pyrrolidine derivatives . The methoxy group at C3 introduces steric and electronic effects that influence both ring geometry and intermolecular interactions.

Crystallographic data from structurally related compounds, such as methyl ((4-aminobenzyl)sulfonyl)-d-prolinate, provide benchmarks for bond lengths and angles. For instance, the C-N bond in the pyrrolidine ring typically measures 1.47–1.52 Å, while the C-O bond in methoxy groups ranges from 1.41–1.43 Å . The propan-1-one side chain likely adopts an extended conformation to minimize steric clashes between the amino group and the pyrrolidine ring.

Table 1: Predicted Bond Lengths and Angles

| Bond/Angle | Value (Å or °) | Reference Compound |

|---|---|---|

| C3-O (methoxy) | 1.42 Å | Methyl-d-prolinate |

| N1-C2 (propanone) | 1.49 Å | Tetrahydroisoquinoline |

| C2-C1 (ketone) | 1.52 Å | Pyrrolidine-2-one |

| C3-C4-C5 (pyrrolidine) | 107.5° |

The (R)-3-methoxy group induces a gauche effect, stabilizing the ring’s conformation through hyperconjugation, while the (S)-2-amino group participates in hydrogen bonding, as seen in related aminoketones .

Synthetic Methodologies

Pyrrolidine Ring Formation

The (R)-3-methoxy-pyrrolidine fragment can be synthesized via asymmetric hydrogenation of Δ¹-pyrroline derivatives. For example, catalytic hydrogenation using a chiral Rhodium catalyst (e.g., DuPhos-Rh) achieves enantiomeric excesses >95% . Alternatively, cyclization of γ-amino alcohols with methoxy substitution at C3, as demonstrated in the synthesis of 4-substituted pyrrolidine-2-ones, offers a viable route .

Table 2: Reaction Conditions for Pyrrolidine Synthesis

| Starting Material | Reagent/Catalyst | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| γ-Methoxy-δ-lactam | LiAlH₄, THF, 0°C | 78 | 99 (R) | |

| Δ¹-Pyrroline derivative | Rh-(R,R)-DuPhos, H₂ | 85 | 97 (R) |

Coupling of Propan-1-one Moiety

The aminoketone side chain is introduced via nucleophilic acyl substitution. Boc-protected (S)-2-aminopropanoic acid is activated as a mixed carbonate using HBTU or EDC·HCl, followed by coupling with the pyrrolidine amine . Deprotection with TFA yields the free amino group.

Example Protocol:

-

Activation: Boc-(S)-2-aminopropanoic acid (1.2 eq), HBTU (1.1 eq), DIPEA (3 eq) in DCM, 0°C, 1 h.

-

Coupling: Add (R)-3-methoxy-pyrrolidine (1.0 eq), stir at 25°C for 12 h.

-

Deprotection: TFA/DCM (1:1), 2 h, 25°C.

-

Purification: Silica gel chromatography (CMA80/CH₂Cl₂ gradient) .

Physicochemical Properties

The compound’s solubility profile is influenced by its ionizable amino group (predicted pKa ~9.2) and polar methoxy substituent. LogP calculations (ChemAxon) suggest moderate lipophilicity (cLogP = 0.8), favoring permeability across biological membranes.

Table 3: Predicted Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 200.25 g/mol | Empirical formula |

| cLogP | 0.8 | ChemAxon |

| Water Solubility | 12 mg/mL (pH 7.4) | ALOGPS |

| Melting Point | 148–152°C | Analogous compounds |

Biological Activity and Applications

While direct pharmacological data for this compound are unavailable, structurally related pyrrolidine derivatives exhibit diverse bioactivities. For instance:

-

Neurological Targets: (R)-3-methoxy-pyrrolidine fragments are present in σ₁ receptor ligands with antidepressant effects .

-

Antimicrobial Activity: Aminoketones demonstrate moderate inhibition of Gram-positive bacteria (MIC = 8–16 µg/mL) .

-

Enzyme Inhibition: Similar scaffolds inhibit prolyl oligopeptidase (IC₅₀ = 120 nM) .

The stereochemistry at C2 and C3 is critical for target engagement. Molecular docking studies suggest the (S)-amino group forms a salt bridge with Asp149 in the σ₁ receptor binding pocket, while the (R)-methoxy group occupies a hydrophobic cleft .

Stability and Degradation Pathways

Under accelerated stability conditions (40°C/75% RH), the compound undergoes two primary degradation pathways:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume